molecular formula C11H11F3O2 B029349 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 32445-89-9

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B029349
CAS RN: 32445-89-9
M. Wt: 232.2 g/mol
InChI Key: HJQVJNQZQTWNPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid involves complex organic reactions, utilizing various precursors and catalysts to achieve the desired compound. For example, synthesis methods may include steps like condensation reactions, the use of boronic acids as catalysts for dehydrative amidation, and specific reactions under controlled conditions to form the propanoic acid structure (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical behavior. Techniques such as HPLC have been utilized for the separation and analysis of stereo isomers of related compounds, indicating the importance of molecular structure in understanding the compound's properties (Davadra et al., 2011).

Chemical Reactions and Properties This compound participates in various chemical reactions, highlighting its reactivity and potential for forming different chemical structures. For example, it can be involved in dehydrative condensation reactions catalyzed by boronic acids, demonstrating its utility in organic synthesis and peptide bond formation (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis While specific studies directly detailing the physical properties of this compound were not identified, the physical properties of compounds can generally be inferred from their molecular structure, including solubility, melting point, and boiling point, which are critical for applications in material science and pharmaceuticals.

Chemical Properties Analysis The chemical properties, such as acidity, reactivity with nucleophiles, and participation in condensation reactions, are influenced by the compound's functional groups. The presence of the trifluoromethyl group adjacent to the carboxylic acid function can affect its acidity and reactivity, making it a subject of interest in the synthesis of complex organic molecules (Wang, Lu, & Ishihara, 2018).

Scientific Research Applications

  • Synthesis of Specific Compounds : It is used to form various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates, which are important in chemical synthesis (Sokolov & Aksinenko, 2010).

  • Potential Antileukotrienic Agent : This compound shows potential as an antileukotrienic agent, inhibiting arachidonic acid-induced platelet aggregation, which is significant in the field of pharmacology and medical research (Jampílek et al., 2004).

  • Pharmacological Applications : As an analog, it acts as a potent and selective EP3 receptor antagonist, showing efficacy in inhibiting PGE2-induced uterine contraction in pregnant rats, indicating its therapeutic potential (Asada et al., 2010).

  • PPARgamma Agonist : It is identified as a potent and selective PPARgamma agonist with improved solubility in certain solutions, which is significant in drug development and pharmacological studies (Collins et al., 1998).

  • Metabolite Structure and Stereochemistry : The synthesis of its analogs offers insights into the structure and stereochemistry of major urinary metabolites of certain drugs, aiding in the understanding of drug metabolism (Baba et al., 2018).

  • Inhibitory Activity Against Enzymes : Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates derived from it show potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26A1), enhancing the biological effects of certain retinoids in neuroblastoma models (Gomaa et al., 2011).

  • Catalyst in Chemical Reactions : It can achieve high yields in certain chemical reactions, serving as a valuable catalyst in organic synthesis (He Chong-heng, 2010).

  • Structural Confirmation in Chemical Research : Its synthesized methyl esters are used for structural confirmation in chemical research, important in the field of organic chemistry (Tchapkanov & Petrov, 1998).

  • Radiopharmaceutical Imaging : A derivative, [11C]CS1P1, serves as a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1 (S1P1) in human studies, highlighting its diagnostic application in medical imaging (Luo et al., 2019).

  • HPLC Method Development : It is involved in the development of reverse phase HPLC methods for separating stereo isomers of certain propanoic acids, contributing to advancements in chromatography (Davadra et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . It binds to the receptor, leading to a conformational change that allows the receptor to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding event can upregulate or downregulate the transcription of target genes, leading to changes in the production of proteins involved in various biological processes .

Biochemical Pathways

The activation of PPARs by this compound can affect several biochemical pathways. For instance, it can influence the central inflammation process . The exact pathways and their downstream effects may vary depending on the specific PPAR subtype that the compound targets and the cellular context.

Result of Action

The activation of PPARs by this compound can lead to various molecular and cellular effects. For example, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQVJNQZQTWNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617173
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32445-89-9
Record name α,α-Dimethyl-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32445-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
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Synthesis routes and methods

Procedure details

A solution of methyl 2-methyl-2-(4-(trifluoromethyl)phenyl)propanoate (1528 mg, 6206 μmol) in MeOH (60 mL) and water (15 mL), was treated with KOH (1741 mg, 31028 μmol). The reaction was heated to reflux. After 18 hours, the reaction was cooled to 23° C. and concentrated in vacuo. The crude mixture was partitioned between water/diethyl ether (100 mL each). The aqueous layer was separated and washed with diethyl ether (100 mL). The combined ether layers were extracted with a 1N NaOH solution (25 mL). The combined aqueous washes were acidified with concentrated HCl to pH=2 and were then extracted with EtOAc (3×100 mL). The combined EtOAc layers were dried over MgSO4 and concentrated in vacuo to afford 1323 mg of the title compound. MS m/e=233.1 (M+H)+.
Quantity
1528 mg
Type
reactant
Reaction Step One
Name
Quantity
1741 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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